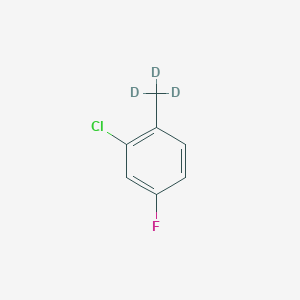

2-(Methyl-d3)-5-fluorochlorobenzene

Description

Importance of Fluorinated and Chlorinated Benzene (B151609) Derivatives in Synthetic Chemistry

Fluorinated and chlorinated benzene derivatives are key building blocks in synthetic chemistry, finding widespread application in the production of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine and chlorine atoms on a benzene ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. The introduction of fluorine can alter the acidity of nearby protons, influence bond strengths, and block metabolic pathways, thereby enhancing the bioavailability and half-life of drug candidates. acs.orgresearchgate.net Chlorinated aromatic compounds are also highly versatile intermediates. iloencyclopaedia.org The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or direct further electrophilic aromatic substitutions to specific positions on the ring. nih.govyoutube.com The distinct electronic and steric effects of fluorine and chlorine provide chemists with a powerful means to fine-tune the properties of aromatic systems. acs.orgnih.gov

Rationale for Investigating 2-(Methyl-d3)-5-fluorochlorobenzene as a Research Probe

The compound this compound is a specialized research tool designed to leverage the principles of isotopic labeling and the unique chemistry of halogenated aromatics. The rationale for its use as a research probe stems from the combination of its structural features:

Deuterated Methyl Group: The presence of a methyl group with three deuterium (B1214612) atoms (a trideuteromethyl group) allows for the investigation of reaction mechanisms involving this specific part of the molecule. Any reaction that involves the breaking of a C-D bond will exhibit a significant kinetic isotope effect, providing clear evidence for the role of the methyl group in the reaction pathway. This is particularly useful for studying reactions such as oxidation, radical abstraction, or rearrangements.

Fluorine and Chlorine Substituents: The fluorine and chlorine atoms on the aromatic ring activate and direct subsequent chemical transformations. Their differing electronic properties (fluorine being strongly electron-withdrawing by induction and weakly donating by resonance, while chlorine is less so) create a unique electronic environment on the benzene ring. acs.org This allows for the study of regioselectivity in aromatic substitution reactions and the influence of these halogens on the reactivity of the ring and the deuterated methyl group.

Molecular Probe: In a broader sense, molecules like this compound serve as "small molecule probes." These are compounds designed to interact with specific biological targets or to report on particular chemical environments, providing insights into complex systems. numberanalytics.comnih.govmdpi.com

Overview of Research Directions and Scope within the Field of Deuterated Organohalides

The investigation of deuterated organohalides, including compounds like this compound, is a vibrant area of research with several key directions:

Mechanistic Elucidation: A primary focus is the continued use of these compounds to unravel complex reaction mechanisms in organic and organometallic chemistry. researchgate.netacs.org By strategically placing deuterium labels, chemists can distinguish between proposed reaction pathways and gain a deeper understanding of fundamental chemical transformations. numberanalytics.com

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are instrumental in studying the metabolic fate of drugs. symeres.com By replacing hydrogen atoms at sites of metabolism with deuterium, the rate of metabolic breakdown can be slowed (the "deuterium metabolic switching" effect), potentially leading to improved pharmacokinetic profiles for new drug candidates. symeres.comnih.gov

Development of Novel Synthetic Methodologies: Research is ongoing to develop more efficient and selective methods for the synthesis of deuterated organohalides. nih.govthalesnano.com This includes the development of new catalysts and reagents for site-specific deuteration. nih.gov

Materials Science: Deuterated and halogenated aromatic compounds are also finding applications in materials science. The substitution of hydrogen with deuterium can affect the vibrational properties of materials, which can be important for applications in electronics and optics.

In essence, the study of this compound and related deuterated organohalides represents a confluence of fundamental mechanistic inquiry and applied chemical science, with implications ranging from drug discovery to the development of new materials.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1185310-14-8 glpbio.com |

| Molecular Formula | C₇H₃ClD₃F glpbio.com |

| Molecular Weight | 147.59 g/mol glpbio.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1185310-14-8 |

|---|---|

Molecular Formula |

C7H6ClF |

Molecular Weight |

147.59 g/mol |

IUPAC Name |

2-chloro-4-fluoro-1-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1D3 |

InChI Key |

CSARJIQZOSVYHA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C=C1)F)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Applications in Mechanistic Organic and Organometallic Chemistry

Investigating Metal-Arene Interactions and Activation Pathways in Organometallic Chemistry

The study of how metal centers interact with and activate the C-H and C-F bonds of aromatic rings is a cornerstone of modern organometallic chemistry. These investigations are crucial for developing new catalytic processes for synthesis and functionalization. The specifically labeled compound, 2-(Methyl-d3)-5-fluorochlorobenzene, serves as a powerful tool for probing the intricate details of these interactions. By replacing the protons on the methyl group with deuterium (B1214612), researchers can gain deeper insights into reaction mechanisms, particularly the activation of C-H bonds versus other potential reaction pathways such as C-F or C-Cl bond activation.

The presence of three distinct types of bonds that can be activated by a metal center—the aromatic C-F bond, the aromatic C-Cl bond, and the benzylic C-H bonds of the methyl group—makes 5-fluoro-2-chlorotoluene and its deuterated analogue, this compound, valuable substrates for mechanistic studies. The electronic properties of the arene ring are significantly influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, which in turn affects how the arene coordinates to a metal center and which bonds are most susceptible to cleavage.

In organometallic chemistry, the interaction of a metal with a fluorinated arene can lead to several outcomes. The metal can coordinate to the π-system of the aromatic ring, forming a metal-arene complex. This initial coordination can then be followed by the activation of a C-H or a C-X (where X is a halogen) bond. The selective activation of a specific bond is a significant challenge and a primary focus of research. rsc.orgox.ac.uk

The use of this compound is particularly insightful for studying the activation of the methyl group's C-H bonds. When a reaction involving the cleavage of a C-H bond is performed with both the deuterated and non-deuterated compound, a difference in the reaction rate, known as a kinetic isotope effect (KIE), can be observed. pkusz.edu.cn A significant KIE (typically kH/kD > 1) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. pkusz.edu.cnnih.gov This technique is instrumental in distinguishing between mechanisms where the methyl C-H bond is activated and those where other bonds are cleaved initially.

For instance, in a hypothetical reaction with a transition metal complex, if the activation of the benzylic C-H bond is the key step, the reaction with this compound would be expected to be slower than with the non-deuterated analogue. The magnitude of the KIE can provide further details about the transition state of the C-H bond cleavage. elsevierpure.com

Conversely, if the reaction proceeds primarily through the activation of the C-F or C-Cl bond, a negligible KIE for the methyl group would be expected. The competition between C-H and C-F activation is a well-studied area, with the outcome often depending on the nature of the metal center, the ligands, and the specific fluoroarene. rsc.orgox.ac.uk

Below is a hypothetical data table illustrating how experimental results using this compound could be presented to elucidate reaction mechanisms.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Reaction of 2-Chloro-5-fluorotoluene (B1347005) and its Deuterated Analogue with a Transition Metal Complex

| Reactant | Metal Complex | Predominant Product Type | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|---|

| 2-Chloro-5-fluorotoluene | [Rh(PMe₃)₂(CO)]Cl | C-H Activation Product | 3.2 x 10⁻⁴ | 5.2 |

| This compound | [Rh(PMe₃)₂(CO)]Cl | C-H Activation Product | 6.1 x 10⁻⁵ | |

| 2-Chloro-5-fluorotoluene | [Ni(dppe)Cl₂] | C-F Activation Product | 1.5 x 10⁻³ | 1.1 |

| This compound | [Ni(dppe)Cl₂] | C-F Activation Product | 1.4 x 10⁻³ |

This table is illustrative and contains hypothetical data.

The data in the table above would strongly suggest that the rhodium-catalyzed reaction proceeds via a rate-determining C-H activation of the methyl group, as indicated by the large KIE. In contrast, the nickel-catalyzed reaction likely involves the activation of the C-F bond as the primary pathway, given the absence of a significant KIE for the deuterated methyl group.

Furthermore, computational studies, often performed in conjunction with experimental work, can model the different activation pathways and predict the structures of intermediates and transition states. These theoretical calculations can help to rationalize the observed reactivity and selectivity. For example, density functional theory (DFT) calculations can be used to compare the energy barriers for the oxidative addition of a C-H bond versus a C-F or C-Cl bond to a metal center.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of 2-(Methyl-d3)-5-fluorochlorobenzene. The introduction of a deuterium-labeled methyl group (-CD3) provides a unique spectroscopic handle to probe the molecule's structure and dynamics.

Deuterium (B1214612) NMR (²H NMR) for Direct Observation of Deuterated Sites

Deuterium (²H) NMR spectroscopy is instrumental in confirming the successful incorporation and location of the deuterium atoms. In this compound, the three deuterium atoms of the methyl group are chemically equivalent. Therefore, the ²H NMR spectrum is expected to exhibit a single resonance. The chemical shift of this signal would be very similar to the proton chemical shift of the methyl group in the non-deuterated analog, 2-chloro-5-fluorotoluene (B1347005), which is approximately 2.3 ppm. However, due to the different gyromagnetic ratios of deuterium and proton, the resonance frequency will be specific to ²H. The absence of other signals in the ²H NMR spectrum would confirm the specific labeling of the methyl group.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis and Isotope Effects

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show six distinct signals corresponding to the six aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and chlorine substituents and their positions on the benzene (B151609) ring.

The most significant feature in the ¹³C NMR spectrum of the deuterated compound is the signal for the methyl carbon (-CD3). This signal will appear as a multiplet due to the spin-spin coupling between the carbon-13 nucleus and the three deuterium nuclei (¹³C-²H coupling). Since deuterium has a spin I=1, the multiplicity is predicted by the 2nI+1 rule, where n is the number of equivalent deuterium atoms. For the -CD3 group, this results in a septet (2 * 3 * 1 + 1 = 7). The chemical shift of this carbon will be slightly upfield compared to the corresponding -CH3 group in the non-deuterated analog due to the deuterium isotope effect.

The aromatic carbon signals will also exhibit coupling with the fluorine atom (¹³C-¹⁹F coupling), which is a valuable tool for assigning the signals to their respective carbon atoms in the ring. For instance, the carbon directly bonded to fluorine (C-5) will show a large one-bond coupling constant (¹JCF), while other carbons will display smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| C-1 (C-Cl) | ~135 | d | ³JCF ≈ 8 |

| C-2 (C-CD3) | ~130 | d | ⁴JCF ≈ 2 |

| C-3 | ~115 | d | ²JCF ≈ 22 |

| C-4 | ~130 | d | ³JCF ≈ 7 |

| C-5 (C-F) | ~162 | d | ¹JCF ≈ 245 |

| C-6 | ~114 | d | ²JCF ≈ 21 |

| -CD3 | ~20 | septet | ¹JCD ≈ 20 |

Note: The chemical shifts are estimated based on the non-deuterated analog, 2-chloro-5-fluorotoluene. The coupling constants are typical values for fluorinated benzene derivatives.

Proton NMR (¹H NMR) for Residual Proton Quantification and Coupling Analysis

The ¹H NMR spectrum of a highly deuterated sample of this compound is expected to be simple, showing signals only for the aromatic protons. docbrown.info The methyl group signal, prominent in the non-deuterated analog, will be virtually absent, confirming the high level of isotopic enrichment. Any small residual signal in the methyl region could be used to quantify the percentage of non-deuterated impurity.

The aromatic region will display signals for the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are dictated by the positions of the chloro, fluoro, and methyl-d3 substituents. The proton at C-6, being ortho to the fluorine, is expected to show a doublet of doublets due to coupling with the proton at C-4 and the fluorine atom. The protons at C-3 and C-4 will also exhibit characteristic splitting patterns based on their coupling with each other and with the fluorine atom.

Expected ¹H NMR Data for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ~7.0 | dd | ³JHH ≈ 8, ⁴JHF ≈ 5 |

| H-4 | ~6.9 | t | ³JHH ≈ 8, ³JHF ≈ 8 |

| H-6 | ~7.1 | dd | ⁴JHH ≈ 3, ³JHF ≈ 9 |

Note: The chemical shifts and coupling constants are estimated based on the non-deuterated analog, 2-chloro-5-fluorotoluene.

Advanced Multidimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the structure and assign all proton and carbon signals, advanced multidimensional NMR techniques can be employed.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, it would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for confirming the connectivity within the molecule, for instance, by showing correlations from the aromatic protons to the carbon of the deuterated methyl group and to the other aromatic carbons.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. In this case, it would help to trace the connectivity of the aromatic protons.

These advanced techniques, in combination with the 1D NMR data, provide a comprehensive and unambiguous structural characterization of this compound.

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming the presence of the deuterium atoms. The theoretical exact mass of the molecular ion [M]⁺ of this compound (C₇H₃D₃ClF) can be calculated with high precision.

Theoretical Exact Mass Calculation

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Deuterium | ²H | 2.014102 | 3 | 6.042306 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Total | 147.033037 |

An experimental HRMS measurement matching this theoretical value would provide strong evidence for the identity and isotopic enrichment of the compound. The presence of the characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would further support the structural assignment.

The fragmentation pattern observed in the mass spectrum can also offer structural information. The loss of the -CD₃ group or a chlorine atom would be expected fragmentation pathways, leading to characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure and fragmentation pathways of ions. In the context of this compound, MS/MS analysis provides critical information on how the deuterated methyl group influences fragmentation patterns compared to its non-deuterated analog.

The process begins with the ionization of the molecule, typically forming a molecular ion (M+•). libretexts.org This ion, which is a radical cation, is energetically unstable and can break down into smaller fragment ions. libretexts.org The fragmentation mechanisms are diverse and include direct cleavage of single bonds and rearrangements where bonds are both broken and formed. libretexts.org

For aromatic compounds, key fragmentation pathways often involve the loss of substituents from the aromatic ring. In the case of this compound, the primary fragmentation events would be the cleavage of the C-Cl bond, the C-F bond, and the C-C bond connecting the deuterated methyl group to the ring. The presence of the three deuterium atoms in the methyl group results in a 3-dalton mass shift in fragments containing this group, which is crucial for tracking its fate during fragmentation.

Common fragmentation mechanisms include:

Alpha-cleavage: This involves the cleavage of the bond adjacent to the functional group. youtube.com For this compound, this could involve the loss of the deuterated methyl radical (•CD3), leading to a stable chlorofluorobenzyl cation.

Inductive Cleavage: This heterolytic cleavage is favored by electronegative atoms like chlorine. youtube.com It would involve the loss of a chlorine radical, resulting in a deuterated fluorobenzyl cation.

Rearrangements: Processes like the McLafferty rearrangement can occur in suitably substituted systems, leading to the elimination of a stable neutral molecule. youtube.com

By analyzing the masses of the fragment ions, a detailed picture of the molecule's fragmentation can be constructed. For instance, the loss of a CD3 radical would result in a fragment with a mass-to-charge ratio (m/z) that is distinct from the loss of a CH3 radical in the non-deuterated analog. This allows for unambiguous identification of fragmentation pathways involving the methyl group. High-resolution mass spectrometry (HR-MS) can further aid in determining the elemental composition of these fragments, confirming the presence of deuterium. rsc.org

| Parent Compound | Fragmentation Process | Resulting Fragment Ion | Expected m/z of Fragment |

| This compound | Loss of Chlorine radical (Inductive Cleavage) | [C7H3D3F]+ | 115 |

| This compound | Loss of Deuterated Methyl radical (Alpha-Cleavage) | [C6H3ClF]+ | 130 |

| This compound | Loss of Fluorine radical | [C7H3D3Cl]+ | 131 |

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research Applications

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. clearsynth.com It relies on the use of an isotopically labeled version of the analyte as an internal standard. clearsynth.comnih.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 2-methyl-5-fluorochlorobenzene, or other similar volatile organic compounds in complex matrices. asme.org

The principle of IDMS involves adding a known amount of the deuterated standard to a sample containing the analyte. asme.org The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample preparation, extraction, and analysis. waters.com However, it is distinguishable by its mass in the mass spectrometer.

Key advantages of using this compound in IDMS include:

Correction for Matrix Effects: Complex samples can contain other compounds that interfere with the ionization of the analyte, leading to ion suppression or enhancement. clearsynth.comwaters.com Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification. clearsynth.comnih.gov

Compensation for Analyte Loss: Losses of the analyte during sample preparation and injection are corrected for because the internal standard is lost to the same extent.

Improved Precision and Accuracy: By comparing the response of the analyte to the known concentration of the internal standard, highly precise and accurate measurements can be achieved. clearsynth.com

The use of deuterated standards is widespread in fields such as environmental monitoring for the quantification of pollutants, and in pharmaceutical and biochemical research. clearsynth.com For example, a quantitative method using pyrolysis-GC/MS with a deuterated internal standard was developed to measure tire tread particles in environmental samples, demonstrating the reliability of this approach. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman) for Characterization of C-D Vibrations and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the structure and bonding within a molecule. researchgate.net For this compound, these techniques are particularly useful for characterizing the carbon-deuterium (C-D) vibrations and gaining insights into the molecule's conformation. researchgate.netacs.org

The substitution of hydrogen with deuterium in the methyl group leads to a significant shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. libretexts.orgyoutube.com This is due to the increased reduced mass of the C-D oscillator. youtube.com The C-D stretching vibrations are expected to appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). bohrium.comnih.gov This isotopic shift allows for the clear identification and study of the deuterated methyl group.

Vibrational spectroscopy can also provide conformational insights. researchgate.netacs.orgrsc.org The rotational orientation of the methyl group relative to the benzene ring can influence the vibrational modes. While free rotation is expected, interactions with adjacent substituents (in this case, the chlorine atom) might lead to preferred conformations. Analyzing the fine structure of the vibrational bands, potentially with the aid of computational modeling, can reveal information about these conformational preferences. mdpi.com

The substitution pattern on the benzene ring also gives rise to characteristic bands, particularly in the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹). The out-of-plane C-H wagging modes are sensitive to the substitution pattern. tum.despectroscopyonline.com For a 1,2,4-trisubstituted benzene ring like that in this compound, specific patterns of bands are expected. The deuteration of the methyl group can subtly influence the positions of these and other ring vibrations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000-3100 | ~3050 | Characteristic of the benzene ring. |

| Asymmetric C-D Stretch (Methyl) | 2200-2260 | ~2240 | Lower frequency due to increased mass of deuterium. bohrium.comnih.gov |

| Symmetric C-D Stretch (Methyl) | 2100-2140 | ~2120 | Lower frequency due to increased mass of deuterium. bohrium.com |

| C=C Ring Stretch | 1400-1600 | 1450-1600 | Multiple bands are expected. tum.de |

| C-Cl Stretch | 600-800 | ~700 | Position can be influenced by other substituents. |

| C-F Stretch | 1000-1400 | ~1250 | Typically a strong absorption. |

| Aromatic C-H Out-of-Plane Bend | 700-900 | ~800-880 | Sensitive to the 1,2,4-substitution pattern. spectroscopyonline.com |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure and Photophysical Processes

Electronic spectroscopy, including UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties. For this compound, these techniques can reveal how deuteration and substitution affect the electronic energy levels of the benzene ring.

The UV-Vis absorption spectrum of substituted benzenes is characterized by transitions to the π* orbitals of the aromatic ring. The primary bands are the E1, E2, and B bands, which arise from π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring. The chloro and fluoro groups, being auxochromes, can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Deuteration of the methyl group is not expected to cause a significant shift in the electronic absorption bands, as the electronic structure is primarily determined by the arrangement of electrons, which is not substantially altered by isotopic substitution. However, subtle effects on the vibronic coupling (the interaction between electronic and vibrational transitions) may be observed as a fine structure on the absorption bands.

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The quantum yield of fluorescence (the efficiency of light emission) and the fluorescence lifetime can be influenced by deuteration. The heavier deuterium atoms can decrease the rate of non-radiative decay processes (such as vibrational relaxation), which can sometimes lead to an increase in fluorescence quantum yield and lifetime. This is known as the "deuterium isotope effect" on photophysical processes.

Chiroptical Spectroscopies (e.g., Vibrational Circular Dichroism, VCD) for Stereochemical Research (if applicable to chiral derivatives)

Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD), are powerful techniques for studying chiral molecules. wikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com This provides detailed three-dimensional structural information, including the absolute configuration of stereocenters. wikipedia.org

This compound itself is not chiral and therefore would not exhibit a VCD spectrum. bruker.com However, VCD becomes a highly relevant technique for the study of its chiral derivatives. If a chiral center were introduced into the molecule, for instance, by substitution on the methyl group or by creating a chiral axis through restricted rotation (atropisomerism), the resulting enantiomers would produce mirror-image VCD spectra.

The replacement of hydrogen with deuterium can be a subtle yet powerful tool in VCD studies. nih.govdocumentsdelivered.com Even though this isotopic substitution does not alter the fundamental chirality of a molecule, it can induce significant changes in the VCD spectrum. nih.gov These changes arise from the altered vibrational frequencies and normal modes of the C-D bonds compared to C-H bonds. documentsdelivered.com By selectively deuterating different positions in a chiral molecule, specific vibrational modes can be probed, aiding in the assignment of spectral features and providing more detailed conformational information.

For example, if a chiral derivative of this compound were synthesized, the VCD signals associated with the deuterated methyl group would be distinct and could be used to probe the local stereochemical environment around that part of the molecule. This approach, combining isotopic labeling with VCD, is a sophisticated method for elucidating the absolute configuration and solution-state conformation of complex chiral molecules. rsc.org

Computational Chemistry Investigations of 2 Methyl D3 5 Fluorochlorobenzene Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These first-principles approaches solve, or approximate solutions to, the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. This approach is widely used for several key purposes:

Geometry Optimization: DFT calculations can find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. By calculating the forces on each atom, the method iteratively adjusts atomic positions until a minimum on the potential energy surface is reached. jocpr.comnih.gov For 2-(Methyl-d3)-5-fluorochlorobenzene, this would yield precise bond lengths, bond angles, and dihedral angles.

Energetics: DFT can accurately predict the thermodynamic properties of molecules, such as their heats of formation and reaction energies. mdpi.com This is crucial for understanding the stability of the molecule and the feasibility of chemical reactions it might undergo.

Spectroscopic Parameters: The method is adept at predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to nuclear positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. jocpr.com Similarly, magnetic properties like nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts.

Below is an illustrative table of optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation (e.g., B3LYP/6-311++G(d,p)).

Table 1: Predicted Geometric Parameters for this compound An illustrative table based on DFT calculations for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-F | 1.358 | |

| C-C (aromatic) | 1.390 - 1.399 | |

| C-C (methyl) | 1.510 | |

| C-D (methyl) | 1.092 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C-F | 118.9 | |

| C-C-C (aromatic) | 118.0 - 121.5 | |

| C-C-C(D3) | 121.0 | |

| Dihedral Angles (°) | F-C5-C4-C3 | 0.0 |

Calculation of NMR Chemical Shifts, Vibrational Frequencies, and Electronic Transitions for Deuterated Systems

Computational methods are invaluable for assigning and interpreting experimental spectra. The isotopic substitution in this compound has distinct spectroscopic signatures that can be accurately predicted.

NMR Chemical Shifts: The calculation of NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach allows for the prediction of chemical shifts (δ). tau.ac.ilresearchgate.net While the electronic effect of deuterium (B1214612) substitution on ¹³C or ¹⁹F shifts is minimal, subtle changes can be predicted. The most significant difference is the absence of the proton signal for the methyl group in ¹H NMR and the appearance of a characteristic triplet (due to coupling with deuterium, I=1) in ²H (deuterium) NMR.

Vibrational Frequencies: Isotopic substitution has a pronounced effect on vibrational frequencies. The heavier mass of deuterium compared to protium (B1232500) leads to a decrease in the frequency of vibrational modes involving the C-D bonds, most notably the C-D stretching and bending frequencies. nih.gov This isotope effect can be precisely calculated. The harmonic vibrational frequencies are obtained from the mass-weighted Hessian matrix (second derivatives of energy). tau.ac.il Comparing the calculated spectra of the deuterated and non-deuterated isotopologues can aid in the definitive assignment of vibrational modes.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excited states, which correspond to UV-Visible absorption spectra. nih.gov Isotopic substitution has a very small effect on the electronic transitions themselves, as the potential energy surfaces of the ground and excited states are largely unchanged. However, subtle shifts in the vibronic structure of the absorption bands can occur due to changes in the zero-point vibrational energies (ZPVE) of the electronic states.

Table 2: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes A conceptual table demonstrating the expected isotopic shift based on computational principles.

| Vibrational Mode | 2-Chloro-5-fluorotoluene (B1347005) (C-H₃) | This compound (C-D₃) | Expected Frequency Ratio (νH/νD) |

|---|---|---|---|

| Methyl Symmetric Stretch | ~2950 | ~2130 | ~1.38 |

| Methyl Asymmetric Stretch | ~3020 | ~2240 | ~1.35 |

| Methyl Symmetric Bend | ~1380 | ~1045 | ~1.32 |

| Methyl Asymmetric Bend | ~1460 | ~1060 | ~1.38 |

| Aromatic C-H Stretch | ~3100 | ~3100 | ~1.00 |

Modeling of Reaction Pathways, Transition States, and Kinetic Isotope Effects

Beyond static molecular properties, computational chemistry excels at exploring the dynamics of chemical reactions. This includes mapping out reaction pathways, characterizing the high-energy transition states that connect reactants and products, and predicting how reaction rates are affected by isotopic substitution.

Computational Prediction and Validation of Deuterium Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes. The deuterium KIE (kH/kD) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. researchgate.netprinceton.edu

Computational modeling is instrumental in predicting and interpreting KIEs. researchgate.netnih.gov The process generally involves:

Locating the transition state (TS) structure for the reaction on the potential energy surface for both the light (H) and heavy (D) isotopologues.

Calculating the vibrational frequencies for the reactant and TS structures for both isotopes.

Using the principles of transition state theory, the KIE is calculated from the differences in zero-point vibrational energies (ZPVE) between the reactant and the transition state for the two isotopes.

A primary KIE (kH/kD > 1) is typically predicted for reactions where the C-H bond is broken or formed in the rate-limiting step. rutgers.edu This is because the C-H bond has a higher ZPVE than a C-D bond. This difference is reduced or lost in the transition state, leading to a lower activation energy and faster rate for the protio- a compound. Computational validation of an experimentally observed KIE provides strong evidence for a proposed reaction mechanism. researchgate.net

Table 3: Hypothetical Predicted KIE for Benzylic Hydrogen Abstraction An illustrative table for the reaction: Ar-CD₃ + X• → Ar-CD₂• + DX

| Parameter | Value (H-Isotopologue) | Value (D-Isotopologue) |

|---|---|---|

| Calculated Activation Energy (kcal/mol) | 10.5 | 11.7 |

| Primary Contribution to KIE (from ZPVE) | - | - |

| Predicted kH/kD at 298 K | \multicolumn{2}{c|}{5.8} |

Investigation of Regioselectivity and Stereoselectivity in Reactions involving this compound

Many reactions can yield multiple products. Computational chemistry can predict which product is most likely to form by calculating the activation energies for the different possible reaction pathways.

Regioselectivity: This refers to the preference for bond formation at one position over another. For this compound, an electrophilic aromatic substitution reaction could occur at several different positions on the benzene (B151609) ring. By calculating the energies of the transition states for electrophilic attack at each possible site, one can predict the major regioisomer. The directing effects of the existing chloro, fluoro, and methyl groups can be quantified to understand the product distribution. mdpi.com

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. khanacademy.org While the title compound is achiral, reactions involving it could generate new stereocenters. For example, in a hypothetical addition reaction to a prochiral alkene, computational modeling could determine the transition state energies for the formation of different diastereomers. The pathway with the lower activation energy barrier would correspond to the major product, thus predicting the stereochemical outcome of the reaction. mdpi.com

Simulations of Solvent Effects on Reaction Mechanisms

The solvent environment can dramatically influence the rate and mechanism of chemical reactions, particularly for polar processes like nucleophilic aromatic substitution (SNAr). For a substrate such as this compound, computational simulations are crucial for elucidating the intricate interplay between the solute and solvent molecules.

Quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) with polarizable continuum models (PCM) are primary tools for these investigations. miami.edu Studies on similar SNAr reactions, such as the reaction between azide (B81097) ion and 4-fluoronitrobenzene, have demonstrated that QM/MM methods are particularly effective at reproducing the significant rate increases observed when moving from protic to dipolar aprotic solvents. miami.edu This is attributed to the explicit treatment of solvent molecules in the first solvation shell, which allows for a more accurate description of specific hydrogen-bonding interactions that can stabilize or destabilize transition states.

The reactivity in SNAr reactions is highly dependent on the solvent's properties, including its polarity, polarizability, and hydrogen-bonding capabilities. researchgate.netnih.gov For instance, in reactions involving anilines and highly activated anisole (B1667542) derivatives in methanol-DMSO mixtures, the reaction rate constants show a clear correlation with solvent parameters like the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). nih.gov Specifically, the rate tends to increase with increasing π* and β, while decreasing with a higher α, highlighting the complex nature of solute-solvent interactions. nih.gov

A computational study on the SNAr reaction of 2,4-dinitrobenzenesulfonyl chloride with different nucleophiles showed that the reaction mechanism and rate are drastically affected by both the nucleophile and the solvent. rsc.org For example, the reaction with piperidine (B6355638) is favored in polar solvents capable of both donating and accepting hydrogen bonds, whereas the reaction with propylamine (B44156) is favored in solvents that are primarily hydrogen-bond acceptors. rsc.org These findings underscore the necessity of considering the specific nature of the reactants when simulating solvent effects.

Table 1: Representative Solvent Parameters for Reaction Mechanism Simulations

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* |

|---|---|---|---|---|---|

| Water | 80.1 | 1.85 | 1.17 | 0.47 | 1.09 |

| Methanol (MeOH) | 32.7 | 1.70 | 0.98 | 0.66 | 0.60 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 3.96 | 0.00 | 0.76 | 1.00 |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | 0.00 | 0.55 | 0.58 |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 0.19 | 0.40 | 0.75 |

| Cyclohexane | 2.0 | 0.00 | 0.00 | 0.00 | 0.00 |

Note: This table presents general solvent parameters relevant to the simulation of chemical reactions. The values are compiled from various sources in chemical literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound. By simulating the movement of atoms over time, MD can reveal preferred molecular shapes, rotational barriers, and how molecules arrange themselves in the liquid phase.

In the case of this compound, MD simulations would be instrumental in understanding the rotational barrier of the deuterated methyl group. The substitution of protium with deuterium can subtly alter the conformational preferences and dynamics due to the change in mass and zero-point energy. While these effects are generally small, they can be significant in certain systems.

Table 2: Simulated Intermolecular Interaction Properties for Related Compounds

| Compound | Dominant Interaction Type | Characteristic Distance (Å) | Simulation Finding | Reference |

|---|---|---|---|---|

| Chlorobenzene (B131634) | π-π Stacking | ~4.0 | Parallel orientation of benzene rings is the dominant configuration in the nearest environment. | researchgate.net |

| Chlorobenzene | Halogen Aggregation | N/A | Radial distribution functions indicate the presence of chlorine aggregates in the liquid phase. | pleiades.online |

| ortho-Chlorotoluene | π-π Stacking | N/A | Similar to chlorobenzene, parallel orientation of benzene rings is dominant. | researchgate.net |

Note: This table is based on findings for structurally similar compounds to illustrate the types of data generated from MD simulations. N/A indicates that a specific numerical value was not provided in the cited source.

Development and Validation of Force Fields for Deuterated Fluorochlorobenzene Derivatives

The accuracy of any MD simulation is fundamentally limited by the quality of the underlying force field—the set of mathematical functions and parameters that describe the potential energy of the system. ethz.ch For a specialized molecule like this compound, standard force fields may not have parameters that accurately describe the interactions involving the deuterated methyl group or the combined electronic effects of the halogen substituents.

The process of developing a reliable force field, known as parameterization, involves determining values for atomic masses, partial charges, Lennard-Jones parameters, and terms for bonded interactions (bond stretching, angle bending, and dihedral torsions). wikipedia.org These parameters are typically derived by fitting to high-level quantum mechanical calculations and/or experimental data, such as heats of vaporization, molecular volumes, and vibrational spectra. nih.govnih.gov

For deuterated species, special consideration is needed. While the bonded parameters (bond lengths, angles) are often assumed to be the same as their non-deuterated counterparts, the atomic mass is different, which directly impacts the dynamics and vibrational frequencies. The electronic properties, and thus the non-bonded parameters (partial charges and Lennard-Jones terms), are generally considered to be identical under the Born-Oppenheimer approximation.

The development of polarizable force fields, such as those based on the Drude oscillator model, represents a significant advancement in accuracy. nih.govnih.gov These force fields explicitly account for electronic polarization, which can be crucial for accurately modeling interactions in condensed phases. A polarizable force field for aromatic compounds like benzene and toluene (B28343) has been developed by optimizing parameters against a wide array of quantum mechanical and experimental data. nih.govnih.gov A similar methodology could be applied to develop a robust force field for this compound.

Validation is a critical final step. Once a force field is parameterized, it must be tested for its ability to reproduce experimental observables that were not used in the fitting process. For a liquid simulation, this could include properties like density, heat capacity, diffusion constants, and radial distribution functions that can be compared with experimental data from neutron scattering. nih.gov

Table 3: Key Components of a Typical Molecular Force Field

| Parameter Type | Description | Source of Data for Parameterization |

|---|---|---|

| Non-Bonded Parameters | ||

| Atomic Partial Charges | Govern electrostatic interactions. | Quantum mechanical electrostatic potential (ESP) maps. |

| Lennard-Jones Parameters | Describe van der Waals (repulsive and attractive) interactions. | Experimental data (e.g., heat of vaporization, density) and quantum mechanical calculations. |

| Bonded Parameters | ||

| Bond Stretching | Describes the energy required to stretch or compress a bond. | Quantum mechanical calculations and experimental vibrational spectra (e.g., IR, Raman). |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Quantum mechanical calculations and experimental vibrational spectra. |

| Dihedral Torsions | Describes the energy profile for rotation around a central bond. | Quantum mechanical potential energy surface scans. |

Note: This table outlines the general components and data sources used in the parameterization of molecular force fields. ethz.chwikipedia.orgnih.gov

Emerging Research Avenues and Future Directions

Development of Green and Sustainable Synthetic Routes for Deuterated Halogenated Aromatics

The synthesis of deuterated compounds, including 2-(Methyl-d3)-5-fluorochlorobenzene, is undergoing a paradigm shift towards more environmentally benign methodologies. Traditional methods for deuterium (B1214612) labeling often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant waste. nih.gov The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts, are now guiding the development of new synthetic protocols. nih.gov

Table 1: Comparison of Traditional vs. Green Deuteration Methods

| Feature | Traditional Methods | Green Chemistry Approaches |

| Deuterium Source | Often involves expensive and hazardous deuterated reagents. | Utilizes inexpensive and benign sources like D₂O. acs.org |

| Catalyst | May use stoichiometric or hazardous catalysts. | Employs efficient and often recyclable catalysts (e.g., Pd, Fe). acs.orgnih.gov |

| Reaction Conditions | Frequently requires high temperatures and pressures. ansto.gov.au | Aims for milder reaction conditions. acs.org |

| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize waste through higher atom economy. nih.gov |

| Safety | May involve flammable or toxic substances. | Prioritizes the use of safer solvents and reagents. nih.gov |

Exploration of this compound in Advanced Catalytic Research

The presence of a deuterated methyl group in this compound makes it an excellent substrate for investigating reaction mechanisms in catalysis. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide profound insights into the rate-determining step of a catalytic cycle. symeres.com By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can determine whether a specific C-H bond is broken in the slowest step of the reaction.

This compound is particularly relevant in the study of C-H activation and functionalization reactions, which are central to modern organic synthesis. rsc.org For example, in palladium-catalyzed cross-coupling reactions, understanding the mechanism of C-H bond cleavage is critical for designing more efficient and selective catalysts. acs.org The fluorine and chlorine substituents on the aromatic ring also allow for the investigation of electronic and steric effects on catalytic processes. Iridium-catalyzed ortho-directed deuterium labeling is another area where the specific substitution pattern of this molecule could be used to probe the chemoselectivity of directing groups. mdpi.com

Application as a Spectroscopic Probe in Novel Analytical Techniques

Deuterium-labeled compounds are invaluable as internal standards in mass spectrometry (MS) and as probes in nuclear magnetic resonance (NMR) spectroscopy. acs.orgclearsynth.com this compound, with its distinct mass, can serve as a precise internal standard for the quantification of its non-deuterated counterpart or structurally similar halogenated aromatic pollutants in environmental and biological samples. acs.org

In NMR spectroscopy, the deuterium nucleus has a different resonance frequency than protium (B1232500), allowing for specific detection without interference from the much more abundant hydrogen signals. nih.gov This property can be exploited in complex biological systems to trace the metabolic fate of the molecule or to study its interaction with proteins and other biomolecules. clearsynth.com Furthermore, the development of novel analytical techniques, such as ultrahigh-resolution mass spectrometry (UHR-MS) coupled with isotope labeling, can elucidate the transformation mechanisms of halogenated compounds in various processes. acs.org The specific isotopic signature of this compound would be highly beneficial in such studies.

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The combination of experimental studies and computational modeling offers a powerful approach to gaining a deep and predictive understanding of the properties and reactivity of molecules like this compound. rsc.orgbohrium.com Density functional theory (DFT) calculations, for instance, can be used to predict reaction pathways, transition state energies, and spectroscopic properties, which can then be validated through experimental work. nih.gov

This synergy is particularly valuable in the study of non-covalent interactions, such as aromatic stacking, which are challenging to probe experimentally. rsc.org Computational models can help to elucidate the subtle interplay of forces that govern the behavior of halogenated aromatic compounds in different environments. bohrium.com For example, simulations can predict how the fluorine and chlorine atoms influence the aggregation behavior of the molecule in solution. bohrium.com This integrated approach accelerates the pace of research by allowing for the rational design of experiments and the interpretation of complex data. rsc.org

Expansion of Deuterated Halogenated Arenes as Building Blocks for Complex Molecular Architectures in Academic Research

Deuterated halogenated arenes are increasingly recognized as versatile building blocks for the synthesis of complex molecules with tailored properties. enamine.netresearchgate.net The selective introduction of deuterium can enhance the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles. enamine.net The halogen atoms on the aromatic ring of this compound serve as synthetic handles for further functionalization through various cross-coupling reactions, allowing for the construction of more elaborate molecular scaffolds. acs.org

In the field of materials science, the incorporation of deuterium can influence the photophysical properties of organic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The unique combination of substituents in this compound makes it a promising precursor for the synthesis of novel materials with specific electronic and optical properties. As the demand for sophisticated and functionally optimized molecules grows in both academic and industrial research, the utility of deuterated halogenated arenes as key synthetic intermediates is set to expand significantly. acs.org

Q & A

Q. What are the critical considerations for synthesizing 2-(Methyl-d3)-5-fluorochlorobenzene, and how do isotopic labeling (deuteration) protocols affect reaction yields?

Synthesis typically involves introducing the deuterated methyl group (CD₃) via nucleophilic substitution or catalytic deuteration. For example, deuterated methyl iodide (CD₃I) can replace a halogen or hydroxyl group under palladium-catalyzed cross-coupling conditions. Careful control of reaction temperature (60–80°C) and exclusion of moisture is critical to minimize isotopic exchange and byproduct formation . Yields are often lower than non-deuterated analogs due to kinetic isotope effects, requiring optimized stoichiometry and extended reaction times.

Q. How can researchers confirm the structural integrity and isotopic purity of this compound?

Use a combination of ¹H/²H NMR to verify deuterium incorporation (absence of proton signals at the methyl position) and LC-MS to confirm molecular weight (+3 Da compared to non-deuterated analogs). High-resolution mass spectrometry (HRMS) and isotope ratio monitoring ensure >98% isotopic purity . For advanced validation, conduct FT-IR to track C-D stretching vibrations (~2100–2200 cm⁻¹).

Q. What stability challenges arise during storage of deuterated aromatic compounds like this compound, and how are they mitigated?

Deuterated compounds are prone to isotopic exchange in protic solvents (e.g., water, alcohols) or under acidic/basic conditions. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., DCM, THF). Regular stability assays via NMR or LC-MS are recommended to detect degradation or isotopic dilution .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) influence the metabolic stability of this compound in pharmacokinetic studies?

The CD₃ group reduces CYP450-mediated metabolism due to stronger C-D bonds, prolonging half-life (t₁/₂) in vivo. Compare plasma clearance rates between deuterated and non-deuterated analogs using LC-MS/MS . For instance, in rodent studies, the deuterated compound may show a 1.5–2× increase in AUC (area under the curve) .

Q. What strategies resolve conflicting data in regioselective functionalization of the benzene ring during derivatization of this compound?

Conflicting regiochemistry often arises from competing electronic (fluorine’s ortho/para-directing effects) and steric factors. Use DFT calculations (e.g., Gaussian 09) to model transition states and predict substitution sites. Validate experimentally via X-ray crystallography or NOESY NMR to confirm substituent positioning .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives from this compound?

Chiral ligands like BINAP or Josiphos paired with palladium catalysts enhance enantioselectivity in cross-couplings. Screen solvents (e.g., toluene vs. DMF) and additives (e.g., Cs₂CO₃) to improve ee (enantiomeric excess). Monitor reactions in real-time using polarimetry or chiral HPLC .

Q. What analytical methods differentiate trace impurities (e.g., non-deuterated analogs) in this compound batches?

Employ GC-MS with isotope-selective detection or ²H NMR to quantify residual protonated methyl groups. For quantification below 0.1%, use isotope dilution assays with deuterated internal standards .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.